N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide
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Overview
Description
N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide typically involves the reaction of 2-amino-5-benzylthiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like 1,4-dioxane at room temperature. The resulting solution is then stirred, diluted with water, and the solid product is filtered, washed, and dried .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a corresponding amide derivative.
Scientific Research Applications
N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
- N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Uniqueness
N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide is unique due to its specific chemical structure, which imparts distinct biological activities. Its chloroacetamide group allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c13-7-11(16)15-12-14-8-10(17-12)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXGLKACLBGNHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301306-13-8 |
Source
|
Record name | N-(5-BENZYL-1,3-THIAZOL-2-YL)-2-CHLOROACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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